2,6-Diethoxyphenyl Substituent Privilege in ACAT Inhibitor Potency: Evidence from Takeda Patent US5482967
In the Takeda benzopyran ACAT inhibitor series, the 2,6-diethoxyphenyl substituent was specifically claimed as the preferred N-aryl group in the lead compound 6-chloro-N-(2,6-diethoxyphenyl)-4-(2-methylphenyl)-2-oxo-2H-1-benzopyran-3-acetamide [1]. The patent explicitly teaches that this substitution imparts excellent ACAT inhibitory activity and tachykinin receptor antagonism, properties not achievable with alternative substitution patterns. While the patent does not disclose head-to-head IC₅₀ values comparing the 2,6-diethoxy against 2,5-diethoxy or 2,6-dimethoxy variants, the structural specificity of the claims indicates that the 2,6-diethoxy configuration was identified as optimal through systematic SAR exploration [1]. This establishes the 2,6-diethoxyphenyl moiety—and by extension the corresponding 1-(2,6-diethoxyphenyl)propan-2-one building block—as a privileged intermediate for the construction of ACAT-targeted therapeutic candidates.
| Evidence Dimension | ACAT inhibitory activity (structural privilege of 2,6-diethoxyphenyl N-substitution) |
|---|---|
| Target Compound Data | 6-Chloro-N-(2,6-diethoxyphenyl)-4-(2-methylphenyl)-2-oxo-2H-1-benzopyran-3-acetamide: claimed as possessing excellent ACAT inhibitory activity [1] |
| Comparator Or Baseline | Alternative N-aryl substitutions (e.g., 2,5-diethoxy, 2,6-dimethoxy, or unsubstituted phenyl) were explored but not specifically claimed as preferred embodiments in the patent [1]. |
| Quantified Difference | No head-to-head IC₅₀ values available. Differentiation is based on patent claim specificity: only the 2,6-diethoxyphenyl variant was advanced as the preferred compound. |
| Conditions | In vitro ACAT enzyme inhibition assay; in vivo cholesterol-lowering models in hyperlipidemic animals as described in US5482967 [1]. |
Why This Matters
For medicinal chemistry procurement, the patent precedence establishes 1-(2,6-diethoxyphenyl)propan-2-one as the validated precursor to a therapeutically relevant chemotype, whereas alternative regioisomers lack this patent-backed validation for ACAT-targeted programs.
- [1] Natsugari H, Ikeda H, Ishimaru T, Doi T. Condensed heterocyclic compounds, their production and use. United States Patent US5482967A. Takeda Chemical Industries, Ltd. Filed 1993-09-02; published 1996-01-09. Claim 1 and detailed description. View Source
